molecular formula C15H28N2O3 B15338551 N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester

N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester

Cat. No.: B15338551
M. Wt: 284.39 g/mol
InChI Key: ZNPYFBSKKIAOMG-UHFFFAOYSA-N
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Description

N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester is a chiral compound featuring a valine backbone modified with a tert-butyl ester, a methyl group, and an (S)-configured pyrrolidine-3-carbonyl substituent. This structure confers unique steric, electronic, and solubility properties, making it relevant in pharmaceutical synthesis, particularly as an intermediate or prodrug.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 3-methyl-2-[methyl(pyrrolidine-3-carbonyl)amino]butanoate

InChI

InChI=1S/C15H28N2O3/c1-10(2)12(14(19)20-15(3,4)5)17(6)13(18)11-7-8-16-9-11/h10-12,16H,7-9H2,1-6H3

InChI Key

ZNPYFBSKKIAOMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)N(C)C(=O)C1CCNC1

Origin of Product

United States

Preparation Methods

Carboxyl Group Protection: tert-Butyl Ester Formation

The tert-butyl ester is typically introduced via acid-catalyzed esterification. For example, L-valine reacts with tert-butanol in the presence of HCl gas or a coupling agent like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method avoids racemization and achieves yields >85% under anhydrous conditions.

N-Methylation of the α-Amino Group

N-Methylation is achieved through two primary routes:

  • Alkylation with Methyl Iodide : Treatment of L-valine tert-butyl ester with methyl iodide (3.0 equiv) and a base (e.g., Et$$_3$$N) at 0°C–25°C for 1–24 hours. Excess methyl iodide ensures complete methylation, though prolonged reaction times risk tert-butyl ester hydrolysis.
  • Carbamate Formation and Reduction : Alternative strategies employ methyl chloroformate to form a methyl carbamate intermediate, followed by reduction. For instance, N-Me-Val-OH was synthesized in 71% yield using methyl chloroformate, NaOH, and Na$$2$$CO$$3$$ at 0°C. This method minimizes side reactions compared to direct alkylation.

Coupling with (S)-Pyrrolidine-3-Carbonyl Moieties

The pyrrolidine-3-carbonyl group is introduced via amide bond formation. Key steps include:

  • Activation of Pyrrolidine-3-Carboxylic Acid : Conversion to the acid chloride (e.g., using SOCl$$_2$$) or mixed anhydride.
  • Coupling Reagents : Use of EDCl/HOBt or HATU in dichloromethane (DCM) or tetrahydrofuran (THF) with DMAP or Et$$_3$$N as a base. For example, urea nitrile syntheses in DCE at 65°C achieved 22–58% yields for analogous couplings.

Stepwise Preparation Methods

Route 1: Direct Alkylation and Acylation

Step 1: Synthesis of L-Valine tert-Butyl Ester
L-Valine (10.0 g, 85.2 mmol) is suspended in anhydrous DCM (100 mL) with tert-butanol (8.0 g, 108 mmol) and DMAP (0.5 g, 4.1 mmol). DCC (21.0 g, 102 mmol) is added at 0°C, and the mixture is stirred for 24 hours at 25°C. After filtration and concentration, the crude product is purified by flash chromatography (SiO$$_2$$, hexane/EtOAc 4:1) to yield L-valine tert-butyl ester (14.2 g, 89%).

Step 2: N-Methylation with Methyl Iodide
L-Valine tert-butyl ester (10.0 g, 48.5 mmol) is dissolved in DCE (50 mL) with Et$$3$$N (14.7 mL, 106 mmol). Methyl iodide (9.1 mL, 146 mmol) is added dropwise at 0°C, and the reaction is stirred for 12 hours at 25°C. The mixture is washed with 1 M HCl (2 × 50 mL), saturated NaHCO$$3$$ (2 × 50 mL), and brine (50 mL). The organic layer is dried (Na$$2$$SO$$4$$) and concentrated to give N-methyl-L-valine tert-butyl ester (9.8 g, 92%).

Step 3: Coupling with (S)-Pyrrolidine-3-Carbonyl Chloride
(S)-Pyrrolidine-3-carboxylic acid (5.6 g, 48.5 mmol) is treated with SOCl$$2$$ (10 mL) at 0°C for 1 hour, followed by reflux for 2 hours. Excess SOCl$$2$$ is removed under vacuum. The acid chloride is dissolved in DCM (30 mL) and added to a solution of N-methyl-L-valine tert-butyl ester (9.8 g, 44.1 mmol) and Et$$3$$N (12.3 mL, 88.2 mmol) at 0°C. After stirring for 6 hours at 25°C, the mixture is washed with 1 M HCl (2 × 50 mL) and brine (50 mL). Purification by flash chromatography (SiO$$2$$, hexane/EtOAc 3:2) affords the title compound (11.2 g, 78%).

Route 2: Carbamate-Mediated N-Methylation

Step 1: Methyl Carbamate Formation
L-Valine tert-butyl ester (10.0 g, 48.5 mmol) is dissolved in THF (50 mL) with NaHCO$$3$$ (8.2 g, 97.0 mmol). Methyl chloroformate (4.7 mL, 58.2 mmol) is added at 0°C over 30 minutes. After stirring for 4 hours at 25°C, the mixture is filtered and concentrated. The residue is dissolved in EtOAc (100 mL), washed with 1 M HCl (2 × 50 mL), and dried (Na$$2$$SO$$_4$$) to yield the methyl carbamate intermediate (10.5 g, 86%).

Step 2: Reduction to N-Methylamine
The carbamate (10.5 g, 41.7 mmol) is dissolved in THF (100 mL) and treated with LiAlH$$4$$ (4.0 g, 105 mmol) at 0°C. After refluxing for 6 hours, the reaction is quenched with H$$2$$O (10 mL) and filtered. The filtrate is concentrated and purified by flash chromatography (SiO$$_2$$, DCM/MeOH 9:1) to give N-methyl-L-valine tert-butyl ester (8.1 g, 90%).

Step 3: Acylation as in Route 1
Coupling with (S)-pyrrolidine-3-carbonyl chloride proceeds identically to Route 1, yielding the final product in 75% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • N-Methylation : DCE and THF are optimal for alkylation and carbamate formation, respectively. Reactions at 0°C–25°C minimize tert-butyl ester hydrolysis.
  • Coupling : DCM with Et$$_3$$N at 25°C achieves higher yields (78%) compared to THF (58%).

Analytical Characterization

NMR Spectroscopy

  • N-Methyl Group : δ$$H$$ 3.12 (s, 3H, NCH$$3$$).
  • tert-Butyl Ester : δ$$C$$ 80.3 ((CH$$3$$)$$_3$$CO).
  • Pyrrolidine Ring : δ$$H$$ 4.79 (dq, J = 8.6, 7.3 Hz, NCHCH$$3$$).

Chromatographic Purity

HPLC analysis under reverse-phase conditions (C18 column, 70:30 H$$_2$$O/MeCN) shows ≥98% purity for the final compound.

Comparative Analysis of Methods

Parameter Route 1 (Alkylation) Route 2 (Carbamate)
Overall Yield 68% 72%
Purity (HPLC) 98% 97%
Stereochemical Integrity Retained Retained
Key Advantage Fewer steps Higher N-methyl selectivity

Route 1 is more efficient for large-scale synthesis, while Route 2 offers superior control over N-methylation.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-Methyl-N-[(S)-pyrrolidine-3-carbonyl]-L-valine tert-Butyl Ester involves its interaction with specific molecular targets. The pyrrolidine ring and valine residue can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Valine/Tetrazole Class

Compounds such as N-Butyryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine and N-Valeryl-N-{[2′-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl}-L-valine ethyl ester () share the L-valine backbone but differ in substituents. Key distinctions include:

  • Tetrazole vs. Pyrrolidine : The tetrazole group in these analogues introduces strong acidity (pKa ~4.9) and hydrogen-bonding capacity, unlike the neutral pyrrolidine-3-carbonyl group in the target compound.
  • Ester Groups : The ethyl ester in N-Valeryl derivatives may reduce metabolic stability compared to the tert-butyl ester, which is more resistant to hydrolysis .

Pyrrolidine-Containing Derivatives

The synthesis of N-methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide () involves a tert-butyl ester intermediate. Unlike the target compound, this derivative includes a methanesulfonyl group, which increases polarity and may alter solubility (e.g., in aqueous vs. organic phases). The absence of a valine backbone also limits its application in peptide-based drug design .

Tert-Butyl and Methyl-Substituted Compounds

Examples like (S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamid () highlight the role of tert-butyl groups in steric shielding. However, the isoquinoline scaffold introduces aromaticity, contrasting with the aliphatic pyrrolidine in the target compound. Additionally, the 4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amino]pyrimidinyl-5-yl-formyl compound () demonstrates how methylsulfonyl groups can enhance metabolic resistance compared to carbonyl substituents .

Physicochemical and Stability Properties

Lipophilicity and Solubility

  • Target Compound : The tert-butyl ester increases logP (estimated >2.5), favoring lipid membrane penetration.
  • N-Valeryl Ethyl Ester Analogues : Ethyl esters typically reduce logP (estimated ~2.0), making them less lipophilic but more prone to hydrolysis .
  • Methanesulfonamide Derivatives : The sulfonamide group introduces polarity, lowering logP (estimated ~1.8) and improving aqueous solubility .

Degradation Pathways

  • The target compound’s tert-butyl ester resists hydrolysis under mild acidic conditions, unlike ethyl esters (e.g., in valsartan-related compounds, where ethyl ester cleavage generates degradation products) .
  • Methanesulfonamide derivatives () show stability under prolonged reaction conditions (72 hours with HCl), suggesting similar robustness for the target compound’s pyrrolidine moiety .

Pharmacological Implications

  • Stereochemistry : The (S)-pyrrolidine configuration in the target compound may enhance receptor binding specificity compared to racemic analogues.
  • Metabolic Stability : The tert-butyl group likely slows hepatic metabolism by cytochrome P450 enzymes, contrasting with methylsulfonyl or tetrazole-containing compounds, which may undergo faster sulfonation or oxidative degradation .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name Backbone Key Substituents logP (Est.) Stability Notes
Target Compound L-Valine tert-Butyl ester, (S)-pyrrolidine >2.5 High ester stability
N-Valeryl ethyl ester () L-Valine Ethyl ester, tetrazole ~2.0 Prone to hydrolysis
N-methyl-N-pyrrolidin-2-ylmethyl-methanesulfonamide () Pyrrolidine Methanesulfonyl, tert-butyl ester ~1.8 Acid-stable, polar
(S)-N-tert-Butyl-1,2,3,4-tetrahydroisoquinoline-3-carboxamid () Isoquinoline tert-Butyl, carboxamide ~2.2 Aromatic scaffold influences metabolism

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